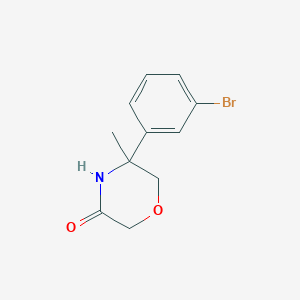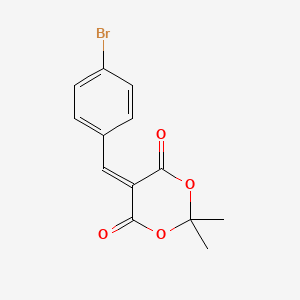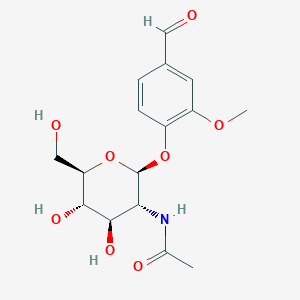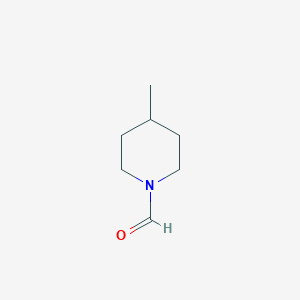
N-FORMYL-4-PIPECOLINE
Overview
Description
N-FORMYL-4-PIPECOLINE: is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-FORMYL-4-PIPECOLINE can be synthesized through the formylation of 4-methylpiperidine. One common method involves the reaction of 4-methylpiperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, to facilitate the formylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic acid and 4-methylpiperidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-FORMYL-4-PIPECOLINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-FORMYL-4-PIPECOLINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-FORMYL-4-PIPECOLINE involves its interaction with specific molecular targets. It can act as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in various cellular processes. Binding to FPRs can modulate inflammatory responses and other cellular pathways .
Comparison with Similar Compounds
N-FORMYLPIPERIDINE: Similar in structure but lacks the methyl group at the 4-position.
4-METHYLPIPERIDINE: Lacks the formyl group.
PIPERIDINE: The parent compound without any substituents
Uniqueness: N-FORMYL-4-PIPECOLINE is unique due to the presence of both the formyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
WCKITLGQGJSRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
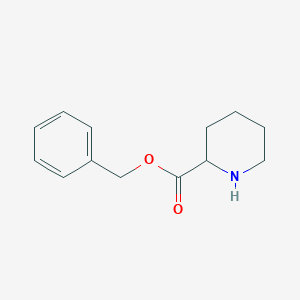
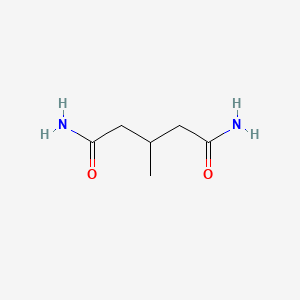
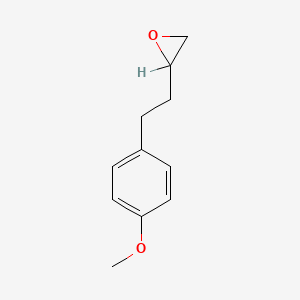
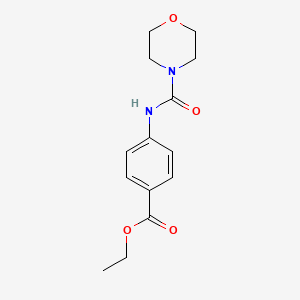
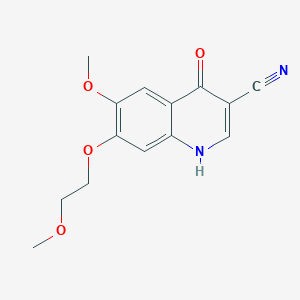
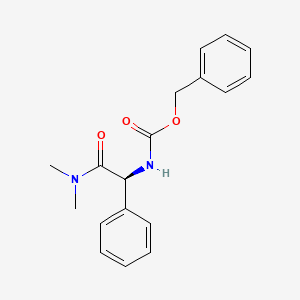

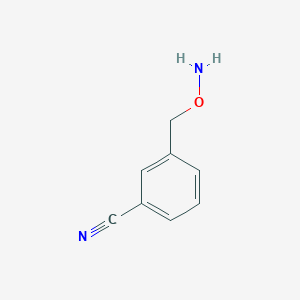
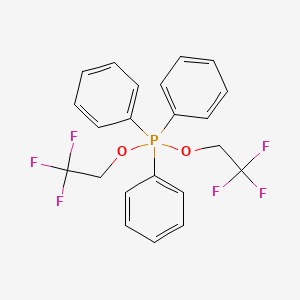
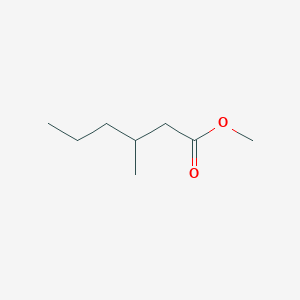
![N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B8791545.png)
